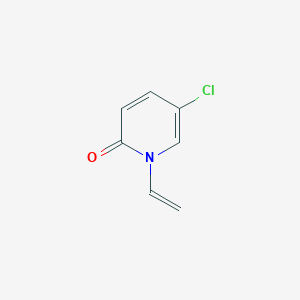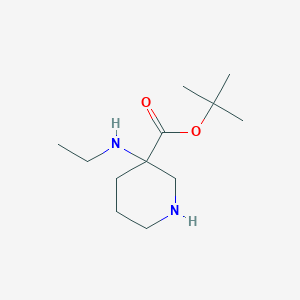
3-Boc-3-Ethylaminopiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Boc-3-Ethylaminopiperidine, also known as tert-butyl N-ethyl-N-piperidin-3-ylcarbamate, is a chemical compound with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-Boc-3-Ethylaminopiperidine typically involves the protection of the amino group in piperidine. One common method includes the following steps :
Starting Material: N-Cbz-3-piperidinecarboxylic acid.
Chiral Resolution: The starting material undergoes chiral resolution with R-phenylethylamine to obtain a chiral intermediate.
Acid-Amide Condensation: The intermediate is then subjected to an acid-amide condensation reaction with ammonia gas.
Hofmann Degradation: This reaction produces another intermediate, which is then subjected to Hofmann degradation.
Protection: The resulting compound is protected with di-tert-butyl dicarbonate to form the Boc-protected amine.
Hydrogenation and Cbz Removal: Finally, the compound undergoes hydrogenation and Cbz removal to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps as described above. The process is optimized for high yield, safety, and environmental sustainability .
Análisis De Reacciones Químicas
Types of Reactions
3-Boc-3-Ethylaminopiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines .
Aplicaciones Científicas De Investigación
3-Boc-3-Ethylaminopiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly in the synthesis of piperidine-based drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Boc-3-Ethylaminopiperidine involves its interaction with specific molecular targets. The Boc group protects the amino function, allowing selective reactions at other sites. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
3-Boc-aminopiperidine: Similar in structure but lacks the ethyl group.
N-Boc-piperidine: Another Boc-protected piperidine derivative.
3-Boc-3-methylaminopiperidine: Similar but with a methyl group instead of an ethyl group.
Uniqueness
3-Boc-3-Ethylaminopiperidine is unique due to the presence of the ethyl group, which can influence its reactivity and binding properties. This makes it a valuable compound for specific synthetic and research applications .
Propiedades
Fórmula molecular |
C12H24N2O2 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
tert-butyl 3-(ethylamino)piperidine-3-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-5-14-12(7-6-8-13-9-12)10(15)16-11(2,3)4/h13-14H,5-9H2,1-4H3 |
Clave InChI |
BGXRAAQPXQUSBH-UHFFFAOYSA-N |
SMILES canónico |
CCNC1(CCCNC1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


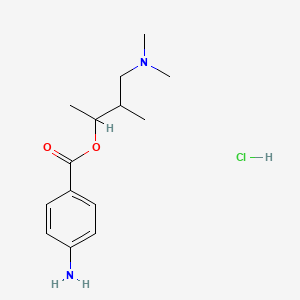
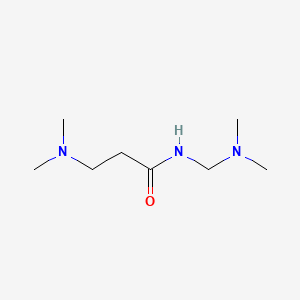
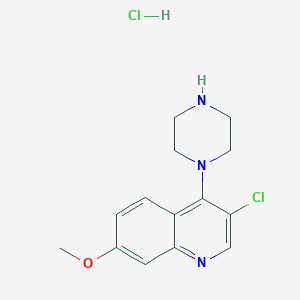
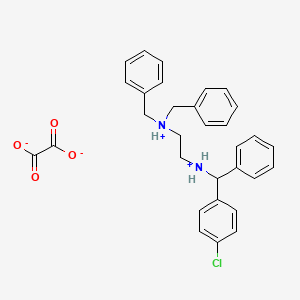
![[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B13750127.png)
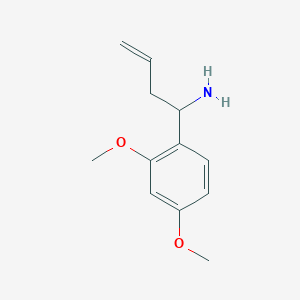

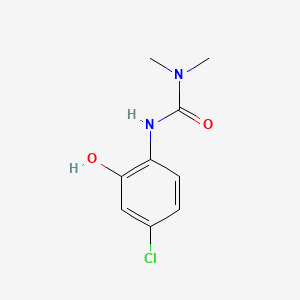


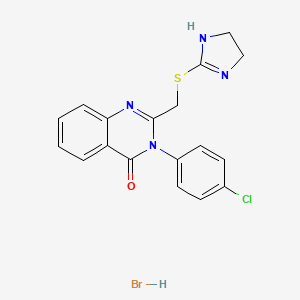

![Benzenamine,4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9ci)](/img/structure/B13750150.png)
